5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2 |
InChI Key |
YXDXRSXTSMHPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1C2=CC=C(S2)C=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the development of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in targeting specific biological pathways .
Industry: In the industrial sector, it is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carbaldehyde derivatives are widely studied due to their tunable electronic properties and structural versatility. Below is a detailed comparison of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Electronic Properties
Physicochemical Properties
| Compound Name | Melting Point (°C) | Absorption λmax (nm) | Fluorescence λem (nm) |
|---|---|---|---|
| This compound | Not reported | Estimated ~300–350 | Estimated ~400–450 |
| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | Not reported | 320–340 | 420–440 |
| 5-(3-(2-Thienyl)benzo[c]thienyl)thiophene-2-carbaldehyde | Not reported | 480 | 605 |
| 5-(4,5-bis(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6a) | 140–145 | 475 | 595 |
Notes:
Biological Activity
5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde, with the CAS number 1592451-18-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
The compound has the following chemical properties:
- Molecular Formula: CHNOS
- Molecular Weight: 227.28 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound:
-
Antibacterial Activity:
- The compound demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis, indicating its effectiveness in inhibiting these pathogens .
- A comparative study showed that it outperformed traditional antibiotics like levofloxacin in certain strains .
- Antifungal Activity:
- Mechanism of Action:
Anticancer Activity
Emerging evidence suggests potential anticancer properties:
Antimicrobial Activity Data
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | |
| Enterococcus faecalis | 62.5 - 125 | |
| Candida albicans | Moderate activity | |
| Pseudomonas aeruginosa | Variable |
Structure-Activity Relationship (SAR)
The structure of the compound influences its biological activity significantly. Variations in the morpholine and thiophene moieties can enhance or diminish activity against specific pathogens.
Case Studies
-
Study on Antibiofilm Activity:
A recent study evaluated the antibiofilm activity of various thiophene derivatives, including those related to this compound. The results indicated that these compounds could reduce biofilm formation significantly, suggesting a potential application in treating chronic infections caused by biofilm-forming bacteria . -
Comparative Efficacy Against Resistant Strains:
Research comparing this compound's efficacy against resistant strains of bacteria highlighted its potential as a novel therapeutic agent in combating antibiotic resistance, particularly in cases involving MRSA (Methicillin-resistant Staphylococcus aureus) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cross-coupling reactions or functional group transformations. For example:
- Step 1 : Bromination of a thiophene precursor using Br₂ in chloroform under inert atmospheres (Ar), followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .
- Step 2 : Suzuki-Miyaura coupling with morpholine derivatives using Pd(PPh₃)₂Cl₂ as a catalyst and K₂CO₃ as a base in toluene/water mixtures .
- Key Data : Yields range from 80–85% for analogous thiophene-carbaldehyde derivatives under optimized conditions .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- 1H/13C-NMR : Peaks for the aldehyde proton (~9.8–10.0 ppm) and carbonyl carbon (~182–183 ppm) confirm the carbaldehyde group. Thiophene protons appear as doublets (δ 7.0–7.6 ppm) .
- FT-IR : Strong absorption at ~1670–1672 cm⁻¹ corresponds to the C=O stretch of the aldehyde .
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M⁺] at m/z 475.0936) validates molecular weight .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC/LC-MS : Quantifies purity (>95%) and detects degradation products under accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
- Elemental Analysis : Validates C, H, N, S content (e.g., calc. C: 73.39%, found: 73.34%) .
Advanced Research Questions
Q. What strategies optimize synthetic yield in multi-step protocols?
- Methodological Answer :
- Catalyst Screening : Pd(PPh₃)₂Cl₂ outperforms other catalysts (e.g., Pd(OAc)₂) in coupling reactions, reducing side-product formation .
- Solvent Optimization : Toluene/water mixtures enhance reaction efficiency compared to THF or DMF .
- Temperature Control : Reflux conditions (e.g., 80–110°C) improve reaction rates without compromising product stability .
Q. How can contradictions in spectroscopic data across studies be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts (e.g., δ 9.82 for aldehyde protons in CDCl₃ vs. δ 10.03 in acetone-d₆) to account for solvent effects .
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., morpholine substituent positioning) .
- Computational Modeling : Density Functional Theory (DFT) predicts spectral properties for comparison with experimental data .
Q. How does structural modification of the morpholine moiety affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Hydroxymethyl Group : Enhances solubility and bioavailability compared to non-hydroxylated analogs .
- Electron-Withdrawing Substituents : Improve binding to biological targets (e.g., enzymes) by modulating electron density in the thiophene ring .
- In Vitro Assays : Test derivatives against disease-relevant targets (e.g., antimicrobial activity via MIC assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
